Scientific Field: Physiology
Application Summary: T16Ainh-A01 is used to study the effects of Calcium-Activated Chloride Channels (CaCCs) on cardiac fibroblasts (CFs).
Methods of Application: Primary CFs were obtained by enzymatic dissociation of cardiomyocytes from neonatal rat hearts.
Results: T16Ainh-A01 and another compound, CaCCinh-A01, displayed different inhibitory effects on intracellular Cl- in CFs. T16Ainh-A01 considerably decreased intracellular Cl- in the nucleus. Both inhibitors exhibited a minimal effect on intracellular Ca2+ in CFs.
Scientific Field: Neurology
Application Summary: T16Ainh-A01 is used to probe the role of transmembrane protein 16A (TMEM16A) channels in the pathophysiology of acoustically evoked seizures in genetically epilepsy-prone rats (GEPR-3s).
Methods of Application: Adult male and female GEPR-3s were used.
Results: Acute treatment with EACT, a potent activator of TMEM16A channels, at relatively higher tested doses significantly reduced the incidences of WRSs and GTCSs, and the seizure severity in male GEPR-3s. These antiseizure effects were associated with delayed seizure onset and reduced seizure duration.
Application Summary: T16AInh-A01 is used to study the role of TMEM16A in preserving the integrity of the Blood-Brain Barrier (BBB) after ischemic stroke.
Methods of Application: The study used a mouse model of ischemic stroke.
Results: TMEM16A was found to be upregulated after ischemic stroke. Administration of a TMEM16A inhibitor reduced this upregulation, which in turn attenuated brain infarct size and neurological deficits after the stroke.
Scientific Field: Pain Management
Application Summary: T16AInh-A01 is used to study the role of TMEM16A in managing neuropathic pain induced by Spared Nerve Injury (SNI).
Methods of Application: The study used a rat model of SNI to induce neuropathic pain.
Results: The study found that TMEM16A activation in Dorsal Root Ganglia (DRG) leads to a positive interaction of the ERK pathway with activation of NK-1 production, which is involved in the development of neuropathic pain after SNI.
Scientific Field: Oncology
Application Summary: T16AInh-A01 is used to study the role of TMEM16A in the proliferation of tumor cells.
Methods of Application: The study used A253 salivary gland epithelial cells.
Results: T16AInh-A01 inhibits EGF-induced increases in CaCC currents and blocks the proliferation of tumor cells in vitro .
Scientific Field: Vascular Biology
Application Summary: T16AInh-A01 is used to study the role of TMEM16A in vascular smooth muscle cells and its effect on blood vessel relaxation.
Methods of Application: The study used murine and human blood vessels.
The molecular formula of this compound is C19H20N4O3S2, with a molecular weight of approximately 416.52 g/mol . Its structure features a pyrimidine ring substituted with an ethyl and methyl group, a thiazole moiety, and an acetamide functional group. The presence of the sulfanyl group enhances its reactivity and biological profile.
T16Ainh-A01 acts as a selective inhibitor of TMEM16A by binding to the channel and preventing the flow of chloride ions across the cell membrane [, ]. This inhibition disrupts TMEM16A-dependent functions in various tissues. For instance, studies have shown that T16Ainh-A01 can inhibit EGF-induced increases in CaCC currents and block the proliferation of some tumor cells [].
This compound has shown promising biological activities, particularly in the realms of antimicrobial and anticancer research. Thiazole and pyrimidine derivatives are known for their ability to inhibit various enzymes and receptors, which can lead to therapeutic effects against cancer cells and bacterial infections . Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed pharmacological studies are required for comprehensive understanding.
The synthesis of 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods:
These methods often require optimization to improve yields and purity .
This compound has potential applications in:
The versatility of its functional groups allows for modifications that can enhance its pharmacological properties.
Interaction studies are crucial for understanding how this compound affects biological systems. Initial findings indicate that it may interact with various proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. Molecular docking studies could provide insights into its binding affinities and mechanisms of action against specific targets .
Several compounds share structural similarities with 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and pyridine rings | Anticonvulsant |
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | Thiazolidine structure | Antitumor |
5-Ethyl-5-phenyldihydro-pyrimidinetrione | Pyrimidine derivative | Antimicrobial |
These compounds illustrate the diversity within this chemical class while highlighting the unique structural elements of 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide that may confer distinct biological properties.